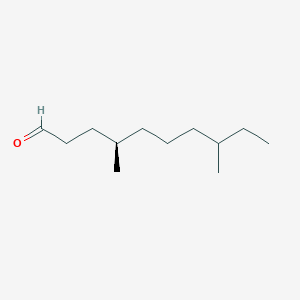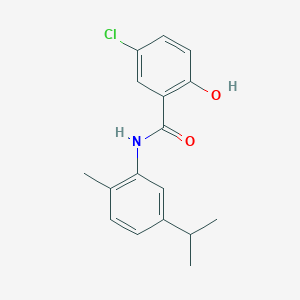
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents. This compound features a chloro and hydroxy substitution on the benzamide core, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 5-isopropyl-2-methylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable synthesis of the compound by continuously feeding reactants through a reactor.
Catalysis: The use of catalysts can enhance the reaction rates and selectivity, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: The major product is 5-chloro-2-oxo-N-(5-isopropyl-2-methylphenyl)benzamide.
Reduction: The major product is 2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Substitution: The major product depends on the nucleophile used, such as 5-methoxy-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the isopropyl and methyl substitutions, which can affect its reactivity and biological activity.
2-Hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide: Lacks the chloro substitution, which can influence its chemical properties.
Uniqueness
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, as well as the isopropyl and methyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
634185-17-4 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(2-methyl-5-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)12-5-4-11(3)15(8-12)19-17(21)14-9-13(18)6-7-16(14)20/h4-10,20H,1-3H3,(H,19,21) |
Clave InChI |
YGCZINGVTVBYKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


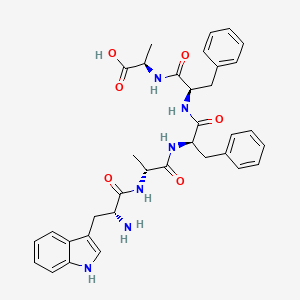
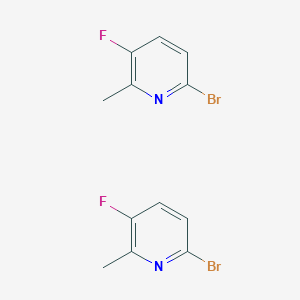
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
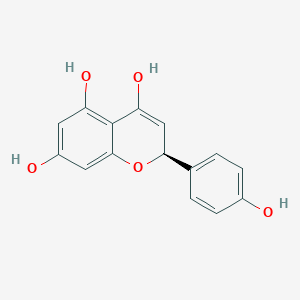
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
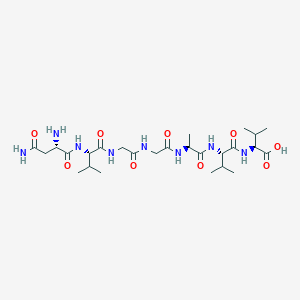
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
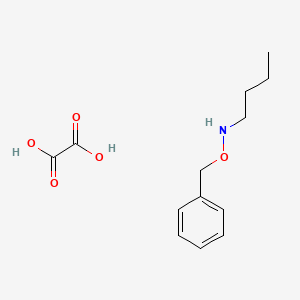

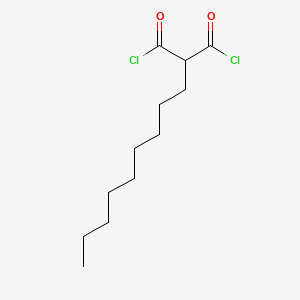
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
